Product packaging for Glyclopyramide(Cat. No.:CAS No. 631-27-6)

Glyclopyramide

Número de catálogo: B1671907
Número CAS: 631-27-6
Peso molecular: 303.77 g/mol
Clave InChI: HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context and Evolution of Anticholinergic Agents in Biomedical Science

The history of anticholinergic agents in biomedical science traces back to the study of natural alkaloids found in plants like Atropa belladonna and Datura stramonium, such as atropine (B194438) and scopolamine (B1681570) nih.govmedlink.com. These early anticholinergics were recognized for their ability to block the effects of acetylcholine (B1216132), the primary neurotransmitter of the parasympathetic nervous system nih.govmedlink.comersnet.orgpatsnap.com. Early research focused on understanding the physiological roles of acetylcholine and the consequences of its inhibition in various bodily systems, including the gastrointestinal tract, cardiovascular system, and exocrine glands hmdb.canih.govpatsnap.com.

The development of synthetic anticholinergic agents, including quaternary ammonium (B1175870) compounds, represented a significant evolution. These synthetic compounds were designed to retain the peripheral anticholinergic effects while minimizing central nervous system penetration, thereby reducing undesirable central side effects wikipedia.orgresearchgate.netnih.gov. Glycopyrrolate (B1671915) emerged from this research, offering a profile of potent peripheral muscarinic antagonism hmdb.caresearchgate.netmedchemexpress.com. Its initial uses in research and clinical settings explored its effects on gastric secretion and as a pre-anesthetic agent to reduce salivary and bronchial secretions wikipedia.orghmdb.caresearchgate.netpatsnap.comdrugbank.com.

Glycopyrrolate as a Prototypical Quaternary Ammonium Muscarinic Antagonist

Glycopyrrolate serves as a key example of a quaternary ammonium muscarinic antagonist in pharmacological research. Its structure includes a positively charged nitrogen atom, which is responsible for its poor lipid solubility and limited passage across the blood-brain barrier wikipedia.orghmdb.caresearchgate.netnih.gov. This property is crucial in studies investigating peripheral muscarinic receptor function without confounding central effects.

The mechanism of action of glycopyrrolate involves competitive antagonism of acetylcholine at muscarinic receptors hmdb.capatsnap.commedchemexpress.comepain.org. There are five known subtypes of muscarinic receptors (M1-M5), found in various tissues researchgate.netnih.gov. While some studies initially suggested preferential binding to certain subtypes like M3 over M2, other research indicates that glycopyrrolate binds to M1-M5 receptors with affinities generally in the nanomolar range, showing limited selectivity among M1-M3 subtypes in certain preparations drugbank.comresearchgate.netnih.govfda.gov. The long duration of action observed with glycopyrrolate in some tissues, such as human airways, is attributed to its slow dissociation kinetics from the muscarinic receptor, particularly the M3 subtype which is prevalent in airway smooth muscle nih.govfda.gov.

Research findings on the binding affinity of glycopyrrolate to different muscarinic receptor subtypes have been reported. For instance, studies using human peripheral lung and airway smooth muscle have shown binding affinities in the nanomolar range (Ki values 0.5–3.6 nM) nih.gov.

Here is a representation of typical muscarinic receptor binding data for glycopyrrolate:

This table summarizes some reported findings on glycopyrrolate's interaction with muscarinic receptor subtypes, highlighting its general affinity across several subtypes, though functional studies may reveal differences in potency or kinetics nih.govfda.gov.

Current Research Landscape and Scholarly Significance of Glycopyrrolate

Current academic research involving glycopyrrolate extends beyond its established uses. Researchers continue to investigate its precise binding kinetics and interaction with muscarinic receptor subtypes in various tissues and under different physiological and pathological conditions nih.govresearchgate.net. Studies explore the implications of its quaternary ammonium structure on tissue distribution and its minimal central nervous system effects, making it a valuable comparator in studies of anticholinergics with greater brain penetration wikipedia.orgresearchgate.netnih.govuclan.ac.uk.

Furthermore, glycopyrrolate is utilized in research models to study the role of cholinergic signaling in specific physiological processes and disease states. For example, it has been used in studies investigating inflammatory responses where muscarinic receptors are involved nih.gov. Research also explores potential synergistic effects of glycopyrrolate when combined with other pharmacological agents in experimental settings nih.gov. Studies comparing glycopyrrolate with other anticholinergics, like atropine or ipratropium (B1672105) bromide, continue to provide insights into the subtle differences in their pharmacological profiles and durations of action in specific tissues nih.govresearchgate.netfrontiersin.org. The sustained effect of glycopyrrolate in the lung, for instance, has been a subject of comparative studies with other inhaled anticholinergics researchgate.net.

Research findings indicate that glycopyrrolate can act synergistically with certain anti-inflammatory drugs, such as the PDE4 inhibitor rolipram (B1679513) and the corticosteroid budesonide, in inhibiting the release of inflammatory mediators like TNF-alpha in in vitro models using human primary monocytes nih.gov.

Here is a data table illustrating synergistic effects observed in research:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN3O3S B1671907 Glyclopyramide CAS No. 631-27-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048822
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-27-6
Record name Glyclopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyclopyramide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCLOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pharmacology of Glycopyrrolate

Molecular Mechanism of Muscarinic Receptor Antagonism

Glycopyrrolate (B1671915) exerts its pharmacological effects by interfering with the binding of the endogenous neurotransmitter, acetylcholine (B1216132), to muscarinic acetylcholine receptors. drugs.commhmedical.compatsnap.com This interaction forms the basis of its antagonistic activity.

Competitive Binding to Acetylcholine Muscarinic Receptors

Glycopyrrolate acts as a competitive antagonist at muscarinic receptors. wikipedia.orgdrugs.commhmedical.comnih.gov This means it binds reversibly to the same orthosteric binding site as acetylcholine, thereby preventing acetylcholine from activating the receptor and initiating downstream signaling. drugs.commhmedical.compatsnap.com The extent of the blockade is dependent on the concentrations of both glycopyrrolate and acetylcholine.

Interactions with Muscarinic Receptor Subtypes (M1, M2, M3, M4)

Muscarinic acetylcholine receptors are G protein-coupled receptors found in various tissues, including the lungs, heart, salivary glands, and gastrointestinal tract. drugs.comnih.govpatsnap.comdrugbank.commdpi.com There are five known subtypes: M1, M2, M3, M4, and M5. drugbank.commdpi.commdpi.com Glycopyrrolate interacts with multiple muscarinic receptor subtypes. nih.govdrugbank.comnih.govgeneesmiddeleninformatiebank.nltargetmol.comfda.gov M1, M2, and M3 receptors are particularly relevant in the context of glycopyrrolate's peripheral effects. nih.govdrugbank.comersnet.org M3 receptors are predominantly responsible for bronchoconstriction and airway secretions, as well as secretions from salivary and sweat glands and gastric acid secretion. nih.govdrugbank.com M1 receptors also contribute to salivary and gastric acid secretions and enhance cholinergic reflexes. nih.govdrugbank.com M2 receptors, located on cholinergic nerve endings, inhibit acetylcholine release and protect against excessive bronchoconstriction; blocking them can increase heart rate. nih.goversnet.org

Studies have investigated the binding affinities of glycopyrrolate for different muscarinic receptor subtypes. Glycopyrrolate generally binds to muscarinic receptors with high affinity, typically in the nanomolar range. nih.govgeneesmiddeleninformatiebank.nltargetmol.comfda.govnih.gov

Some research indicates that glycopyrrolate may show some selectivity for M1 and M3 receptors over M2 receptors. In vitro studies using Chinese hamster ovarian cells expressing human muscarinic receptors showed that glycopyrrolate had 4- to 5-fold higher selectivity for human M1 and M3 receptors compared to the human M2 receptor, based on equilibrium binding affinity constants. geneesmiddeleninformatiebank.nl Another study reported pKi values of 9.60, 8.70, and 9.47 for M1, M2, and M3 receptors, respectively, suggesting higher affinity for M1 and M3 compared to M2. fda.gov However, other studies, particularly those in human airways, have suggested that glycopyrrolate shows no significant selectivity among M1, M2, and M3 receptors in binding studies. nih.govtargetmol.comnih.gov

Interactive Table 1: Glycopyrrolate Binding Affinities (Selected Studies)

The duration of action of muscarinic antagonists is influenced by their dissociation kinetics from the receptor. Glycopyrrolate has been shown to dissociate slowly from muscarinic receptors, which contributes to its long duration of action. drugbank.comnih.govnih.gov

Studies comparing glycopyrrolate and ipratropium (B1672105) bromide in human airways found that glycopyrrolate dissociated more slowly from human airway smooth muscle muscarinic receptors. nih.govnih.gov Under physiological conditions, glycopyrrolate had a dissociation half-life of 11.4 minutes from M3 receptors and 13.9 minutes from M1 receptors, compared to 1.07 minutes from M2 receptors. geneesmiddeleninformatiebank.nlcornell.edu The kinetic off-rates were 0.061 min⁻¹ for M3, 0.05 min⁻¹ for M1, and 0.646 min⁻¹ for M2. geneesmiddeleninformatiebank.nl This suggests a faster off-rate from M2 receptors compared to M1 and M3. cornell.edu

Interactive Table 2: Glycopyrrolate Dissociation Kinetics (Physiological Conditions)

The slower dissociation from M3 receptors is particularly relevant to its bronchodilatory effects, as M3 receptors are the primary mediators of bronchoconstriction. nih.goversnet.org

Receptor Binding Affinities and Selectivity Profiles

Allosteric Modulation and Multi-Site Interactions at the Muscarinic Acetylcholine Receptor

While glycopyrrolate is primarily understood as an orthosteric antagonist binding to the acetylcholine site, the concept of allosteric modulation at muscarinic receptors is an active area of research. Allosteric modulators bind to distinct sites on the receptor, separate from the orthosteric site, and can influence the binding and efficacy of orthosteric ligands like acetylcholine or antagonists. mdpi.comnih.govfrontiersin.org

Some studies have suggested the possibility of multi-site interactions or allosteric effects for certain muscarinic ligands. For instance, mutual competition studies between glycopyrrolate and other ligands like gallamine (B1195388) or methoctramine (B27182) in guinea-pig atrium indicated that glycopyrrolate could potentially interact at multiple sites, with an allosteric site being implicated. dtic.mil However, the primary mechanism of action of glycopyrrolate is well-established as competitive antagonism at the orthosteric site. wikipedia.orgdrugs.commhmedical.comnih.gov

Cellular and Physiological Pharmacodynamics

The molecular interaction of glycopyrrolate with muscarinic receptors translates into various cellular and physiological effects. By blocking muscarinic receptors, glycopyrrolate inhibits the downstream signaling pathways that would normally be activated by acetylcholine.

In smooth muscle cells, particularly in the airways, M3 receptor blockade by glycopyrrolate inhibits acetylcholine-induced contraction, leading to bronchodilation. patsnap.comnih.gov This is a key effect in conditions like chronic obstructive pulmonary disease (COPD). patsnap.comnih.gov

In exocrine glands, such as salivary, sweat, and those in the respiratory and gastrointestinal tracts, glycopyrrolate inhibits acetylcholine-mediated secretion by blocking M1 and M3 receptors. drugs.commhmedical.compatsnap.comdrugbank.com This reduces the volume and acidity of gastric secretions and controls excessive pharyngeal, tracheal, and bronchial secretions. drugs.commhmedical.comdrugbank.com It also reduces excessive salivation (sialorrhea) and sweating (hyperhidrosis). patsnap.comdrugbank.com

In the cardiovascular system, glycopyrrolate can affect heart rate by blocking M2 receptors on the sinoatrial node, which are normally inhibitory. drugs.com This can lead to an increase in heart rate and can be used to block cardiac vagal inhibitory reflexes. drugs.comdrugbank.com

These cellular and physiological effects are a direct consequence of glycopyrrolate's ability to competitively antagonize acetylcholine at muscarinic receptors in different tissues. drugs.commhmedical.compatsnap.com

Inhibition of Cholinergic Transmission in Autonomic Effector Cells

Glycopyrrolate acts as a muscarinic competitive antagonist, inhibiting cholinergic transmission in autonomic effector cells found in smooth muscle, cardiac muscle, the sinoatrial (SA) node, the atrioventricular (AV) node, exocrine glands, and to a lesser extent, in autonomic ganglia. hmdb.cafda.govdroracle.ainih.govgeneesmiddeleninformatiebank.nl This blockade prevents acetylcholine from binding to these receptors, thereby modulating the activity of these tissues. fda.gov

Modulation of Glandular Secretions (Salivary, Tracheal, Bronchial)

A significant pharmacological effect of glycopyrrolate is the inhibition of glandular secretions. fda.govdroracle.ainih.gov It is known to diminish the volume of pharyngeal, tracheal, and bronchial secretions. fda.govdroracle.aigeneesmiddeleninformatiebank.nl Studies have shown that glycopyrrolate is effective in reducing excessive drooling, also known as sialorrhea, by blocking acetylcholine receptors in salivary glands. hmdb.cafda.govdovepress.comtandfonline.com Research indicates that the antisialagogue effects of glycopyrrolate can persist for up to 7 hours, which is a longer duration compared to atropine (B194438). fda.govmedsafe.govt.nz

Effects on Bronchial Smooth Muscle Tone and Airway Dynamics

Glycopyrrolate influences bronchial smooth muscle tone by blocking muscarinic receptors in the airways. fda.govdovepress.com This antagonism leads to bronchodilation, which is particularly beneficial in conditions characterized by airflow obstruction. fda.govpatsnap.com The bronchoconstrictor effect of acetylcholine in the airways is primarily mediated through M3 receptors located on airway smooth muscle cells. dovepress.com Glycopyrrolate inhibits these M3 receptors, preventing acetylcholine-induced bronchoconstriction and promoting relaxation of bronchial muscles. fda.govdovepress.compatsnap.com Studies have shown glycopyrrolate to be potent in inhibiting the contractile response of bronchial smooth muscle. dovepress.com

Influence on Gastric Acid Secretion and Gastrointestinal Motility

Glycopyrrolate diminishes the volume and free acidity of gastric secretions. fda.govgeneesmiddeleninformatiebank.nl This effect is mediated by blocking muscarinic receptors on parietal cells in the stomach lining, which are involved in stimulating gastric acid release. patsnap.comdrugbank.com Research has confirmed the efficacy of glycopyrrolate in reducing both basal and histamine-induced gastric acid secretion. journals.co.zajournals.co.za

Regarding gastrointestinal motility, glycopyrrolate can cause smooth muscle relaxation in the gastrointestinal tract, which can help prevent painful spasms. nih.gov While it can reduce gastrointestinal motility, some studies suggest that it only partially reduces it compared to other agents like atropine. up.ac.za Studies comparing glycopyrrolate with other agents in the context of neuromuscular blockade reversal have investigated its effects on the recovery of gastrointestinal motility, with some findings suggesting a potential impact on the time to the first passage of flatus. ekja.orgmdpi.comekja.org

Cardiovagal Blocking Effects

Glycopyrrolate exhibits cardiovagal blocking effects by inhibiting cholinergic transmission at the SA and AV nodes. hmdb.cafda.govnih.gov This can lead to an increase in heart rate. fda.govdroracle.aifrontiersin.org Studies have compared the cardiovagal blocking action of glycopyrrolate to that of atropine, with some indicating that glycopyrrolate's effect is more pronounced or has a wider therapeutic margin in certain contexts. nih.govdroracle.ai Research in different settings, including during exercise and anesthesia, has demonstrated glycopyrrolate's ability to increase heart rate by blocking parasympathetic influence. droracle.aifrontiersin.orgahajournals.orgavma.org

Pharmacokinetic Research Paradigms

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of a compound. Research on glycopyrrolate has explored these aspects to understand its fate within the body.

Absorption and Distribution Studies

Following intravenous administration, the onset of action is typically rapid, generally evident within one minute. fda.govmedsafe.govt.nznih.gov After intramuscular administration, the onset of action is usually noted within 15 to 30 minutes, with peak effects occurring around 30 to 45 minutes. fda.gov

Distribution studies have estimated the volume of distribution of glycopyrrolate. In adults, the mean volume of distribution has been reported to be around 0.42 ± 0.22 L/kg. fda.govhres.ca In pediatric patients aged 1 to 14 years, the mean volume of distribution has been estimated to be approximately 1.3 to 1.8 L/kg, with a range from 0.7 to 3.9 L/kg. hres.ca Glycopyrrolate is approximately 38-44% protein bound in plasma, binding to serum albumin, alpha-1-acid glycoprotein, and other plasma proteins. drugbank.com Due to its quaternary ammonium (B1175870) structure, glycopyrrolate has limited ability to cross the blood-brain barrier and the placental barrier. fda.govnih.govdroracle.aifda.gov

Pharmacokinetic Parameters of Glycopyrrolate

ParameterValue (Adults, IV Administration)Value (Children, IV Administration)Value (Adults, Oral Solution, Fasting)UnitSource
Volume of Distribution (Mean ± SD)0.42 ± 0.221.3 to 1.8 (mean range)Not specifiedL/kg fda.govhres.ca
Clearance (Mean ± SD)0.54 ± 0.141.01-1.41 (mean range)Not specifiedL/kg/hr fda.govhres.ca
Elimination Half-life (Mean ± SD)0.83 ± 0.13Not consistently specified3.0hours fda.govhres.ca
Oral Bioavailability (Mean)Low and variable~3% (mean absolute)Not consistently specifiedPercent hres.ca
Tmax (Oral Solution, Fasting)Not consistently specifiedNot consistently specified3.1hours hres.ca
Cmax (Oral Solution, Fasting)Not consistently specifiedNot consistently specified0.318ng/mL hres.ca

Blood-Brain Barrier Penetration Dynamics and Central Nervous System Effects

Glycopyrrolate is a synthetic quaternary ammonium compound. wikipedia.orgfda.gov This chemical structure, characterized by a highly polar quaternary ammonium group, significantly limits its ability to cross lipid membranes, including the blood-brain barrier (BBB). fda.govmedsafe.govt.nznih.govfda.gov This is in contrast to tertiary amines like atropine and scopolamine (B1681570), which are less polar and penetrate the BBB more easily. nih.govfda.govmedsafe.govt.nzfda.gov

Due to its limited passage across the BBB, glycopyrrolate has few to no central nervous system (CNS) effects at typical doses. wikipedia.orgnih.gov This selective activity minimizes the potential for CNS-related side effects commonly associated with anticholinergic drugs that readily cross the barrier, such as confusion, hallucinations, and restlessness. nih.govnih.govdroracle.ai While CNS toxicity, also known as central anticholinergic syndrome, is a potential side effect of anticholinergic medication, it is less likely with glycopyrrolate due to its poor BBB penetration. nih.govnih.gov

Metabolism and Excretion Pathways

The metabolism of glycopyrrolate in humans has not been extensively studied in vivo. nih.gov However, in vitro metabolism studies suggest that glycopyrrolate undergoes hydroxylation, resulting in various mono- and bishydroxylated metabolites, and direct hydrolysis, which forms a carboxylic acid derivative known as M9. pdr.netservice.gov.uk Multiple cytochrome P450 isoenzymes, including CYP2D6, CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4, appear to contribute to the oxidative biotransformation of glycopyrrolate. drugbank.comservice.gov.uk

Following intravenous administration of radiolabeled glycopyrrolate, approximately 85% of the total radioactivity was recovered in urine within 48 hours, with less than 5% found in the bile. medsafe.govt.nzdrugbank.comnih.govhres.cadrugs.comwikem.org A significant proportion of the radioactivity recovered in both urine and bile (greater than 80%) corresponds to the unchanged parent drug. pdr.nethres.cadrugs.com This suggests that only a small fraction of intravenous glycopyrrolate is excreted as metabolites. pdr.nethres.cadrugs.com

The mean elimination half-life following intravenous administration has been reported to be approximately 50 minutes or between 0.55 to 1.25 hours. nih.govnih.gov For inhaled glycopyrrolate, the terminal elimination-phase half-life is considerably longer, around 52.5 hours. nih.gov

The mean volume of distribution in children aged 1 to 14 years is approximately 1.3 to 1.8 L/kg, while in adults aged 60-75 years, it is lower, around 0.42 ± 0.22 L/kg. drugbank.comhres.cadrugs.com Glycopyrrolate is 38-44% protein bound in plasma. drugbank.comderangedphysiology.com

Here is a summary of pharmacokinetic data:

ParameterValue (Adults, IV Administration)Value (Children 1-14 years, IV Administration)
Elimination Half-life~50 minutes or 0.55-1.25 hours nih.govnih.govNot specified (IV)
Terminal Elimination Half-life (Inhaled)52.5 hours nih.govNot specified (Inhaled)
Volume of Distribution0.42 ± 0.22 L/kg drugbank.comhres.cadrugs.com1.3 - 1.8 L/kg (range 0.7-3.9 L/kg) drugbank.comhres.cadrugs.com
Plasma Clearance0.54 ± 0.14 L/kg/hr hres.ca1.01 - 1.41 L/kg/hr (range 0.32-2.22 L/kg/hr) hres.ca
Urinary Excretion (Unchanged)65-80% hres.cadrugs.comNot specified
Protein Binding38-44% drugbank.comderangedphysiology.comNot specified

Therapeutic Research and Clinical Efficacy Studies

Respiratory System Pathologies

Research in Chronic Obstructive Pulmonary Disease (COPD)

Research into Glyclopyramide for chronic obstructive pulmonary disease (COPD) has focused on its efficacy as a bronchodilator and its impact on various disease parameters. Studies have investigated its effects on lung function, exacerbation risk, and quality of life in patients with moderate-to-severe COPD. dovepress.comnih.govcopdfoundation.orgnih.gov

Bronchodilatory Efficacy Studies

Clinical trials have demonstrated the bronchodilatory efficacy of this compound in patients with COPD. Studies have shown that inhaled this compound provides clinically significant bronchodilation. dovepress.comnih.govcopdfoundation.org The onset of bronchodilation with this compound has been observed to be rapid, with significant improvements in lung function parameters seen as early as 5 minutes post-dose. dovepress.comcopdfoundation.org This rapid onset has been noted in comparison to other long-acting bronchodilators in some studies. dovepress.comnih.gov

Data from bronchodilatory efficacy studies:

StudyComparatorOnset of Significant Bronchodilation
GLOW1PlaceboAs early as 5 minutes post-treatment (P<0.001) dovepress.com
GLOW2Tiotropium (B1237716)More rapid than tiotropium at time points from 5 minutes to 4 hours on Day 1 (P<0.01) dovepress.com
SPRINGTiotropiumSuperior FEV1 AUC0-4h on Day 1 (P=0.025), significant improvements at 5, 15 minutes, and 1 hour on Day 1 nih.gov
GEM2PlaceboWithin 5 and 15 minutes post-dose (P<0.001) copdfoundation.org
Impact on Lung Function Parameters (e.g., FEV1)

This compound treatment has been associated with significant improvements in lung function parameters, including forced expiratory volume in 1 second (FEV1), in patients with COPD. copdfoundation.orgnih.gov Studies have reported statistically significant and clinically meaningful improvements in FEV1 compared to placebo. copdfoundation.org For instance, one study observed a significant improvement in FEV1 area under the curve from 0 to 12 hours (AUC0-12h) at Week 12 compared with placebo, with a treatment difference of 123 mL. copdfoundation.org Improvements in FEV1 have been shown to be sustained over extended treatment periods. copdfoundation.org In a dose-ranging study, all tested doses of this compound demonstrated superiority to placebo in terms of FEV1 AUC0-12h at Week 6. nih.gov

Data on FEV1 improvements:

StudyComparatorFEV1 Improvement vs. ComparatorDurationKey Finding
GEM2Placebo123 mL (treatment difference)12 weeksSignificant improvement in FEV1 AUC0-12h copdfoundation.org
GLIMMERPlaceboSuperiority across tested doses6 weeksAll doses superior to placebo for FEV1 AUC0-12h nih.gov
FLIGHT 3IndacaterolSuperior trough and 1-h FEV152 weeksSustained lung function maintenance copdfoundation.org
Network Meta-analysis dovepress.comPlacebo135.8 mL (difference)24 weeksGlycopyrrolate (B1671915) showed greatest improvement dovepress.com
Reduction of Exacerbation Risk

Reducing the risk of exacerbations is a crucial aspect of COPD management. nih.gov Studies have indicated that this compound can reduce the risk of exacerbations in patients with COPD. dovepress.comnih.gov One study showed that Glycopyrronium (B1196793) significantly prolonged the time to first moderate or severe exacerbation compared with placebo over both 26 and 52 weeks. nih.gov In the GLOW2 study, Glycopyrronium demonstrated a 39% risk reduction versus placebo. nih.gov While some studies were not specifically powered to demonstrate exacerbation differences, numerical reductions have been observed. copdfoundation.org

Data on exacerbation risk reduction:

StudyComparatorOutcomeFinding
GLOW1PlaceboTime to first moderate or severe exacerbationProlonged by 31% over 26 weeks (P = 0.023) nih.gov
GLOW2PlaceboTime to first moderate or severe exacerbationProlonged by 34% over 52 weeks (P < 0.001) nih.gov
GLOW2TiotropiumRisk reduction versus placebo39% risk reduction versus placebo, similar results to tiotropium nih.gov
GLOW1PlaceboRisk of severe exacerbations leading to hospitalizationSignificant reduction (hazard ratio 0.35, P = 0.022) nih.gov
FLIGHT 3 copdfoundation.orgIndacaterolRate of moderate or severe exacerbationsNumerical reduction (25% fewer exacerbations with IND/GLY) copdfoundation.org
Quality of Life and Symptom Assessment in COPD Research

Data on Quality of Life and Symptom Assessment:

StudyComparatorAssessment Tool(s)Key Finding
GEM2PlaceboSGRQ total score, CAT, daily total COPD symptom scores, rescue medication useSignificant improvements in health status, symptom scores, and reduced rescue medication use (p<0.001) copdfoundation.org
TRIBUNEDual therapyCAT score, rescue medication use, VASSignificant decrease in mean CAT score, reduced rescue medication use, improved VAS (p<0.001) nih.gov
GLOW1/GLOW2 Pooled Analysis tg.org.auPlacebo, TiotropiumQuality of life (clinically relevant improvement)57.8% of Glycopyrronium patients had clinically relevant improvement vs 47.6% placebo; 61% with tiotropium tg.org.au
GLOW2PlaceboDyspneaImprovement in dyspnea nih.gov
SPRINGTiotropiumMorning COPD Symptoms QuestionnaireImprovements in morning symptoms similar between groups nih.gov

Gastrointestinal System Disorders

Adjunctive Therapy Research in Peptic Ulcer Disease

Glycopyrrolate has been investigated as adjunctive therapy for the treatment of peptic ulcer disease in adults. globalrph.comfffenterprises.comapotex.com Its mechanism of action in this context involves diminishing the volume and free acidity of gastric secretions. fda.govglobalrph.com Historically, glycopyrrolate was first used in 1961 for the treatment of peptic ulcers. wikipedia.org Research has indicated its utility when a rapid anticholinergic effect is desired or when oral medication is not tolerated. fffenterprises.comapotex.com

Management of Gastrointestinal Spasm and Hypermotility

Research has explored the use of glycopyrrolate in managing gastrointestinal spasm and hypermotility. globalrph.com By inhibiting acetylcholine's action on smooth muscles in the digestive tract, glycopyrrolate can help control visceral spasm and hypermotility. globalrph.com This includes potential application in conditions such as irritable bowel syndrome, acute enterocolitis, and other functional gastrointestinal disorders as adjunctive therapy. globalrph.com

Neurological Conditions and Sialorrhea Management

Research in Chronic Drooling (Sialorrhea) in Pediatric Populations with Neurological Impairments

Extensive research has focused on the efficacy of oral glycopyrrolate for managing chronic severe drooling (sialorrhea) in pediatric patients with neurological conditions, such as cerebral palsy and other neurodevelopmental disabilities. nice.org.ukresearchgate.netnih.govsavvysciencepublisher.comresearchgate.netnih.gov Studies consistently demonstrate that glycopyrrolate can significantly reduce drooling in this population. nice.org.ukresearchgate.netnih.govsavvysciencepublisher.com

Clinical trials, including randomized controlled trials (RCTs) and open-label studies, have evaluated the impact of glycopyrrolate on drooling severity and frequency. nice.org.ukresearchgate.netnih.govresearchgate.net For instance, two small RCTs comparing oral glycopyrronium bromide (the active moiety of glycopyrrolate) with placebo in children with chronic neurological conditions and severe sialorrhea showed statistically significant improvement in drooling after 8 weeks of treatment, as measured by the modified Teacher's Drooling Scale (mTDS). nice.org.uk A multicenter, open-label study over 24 weeks also demonstrated that a significant proportion of pediatric patients with chronic moderate-to-severe drooling associated with cerebral palsy and other neurological conditions were responders, showing at least a three-point decrease in mTDS from baseline. researchgate.net

Research indicates that glycopyrrolate is considered a valuable therapeutic option for pediatric drooling, contributing to an improved quality of life for affected children. savvysciencepublisher.com Studies have included patients with cerebral palsy, epileptic encephalopathy, and autism spectrum disorder, observing significant improvements in drooling impact and severity scores. researchgate.net

Table 1: Summary of Selected Pediatric Drooling Study Findings

Study TypePopulationOutcome Measure (Primary)Key Efficacy FindingSource
Randomized Controlled Trials (2 studies)Children/young people with chronic neurological conditions & severe sialorrhea (n=77)Modified Teacher's Drooling Scale (mTDS)Statistically significant improvement in drooling after 8 weeks vs. placebo. nice.org.uk nice.org.uk
Open-label Multicenter Study (24 weeks)Pediatric patients with chronic moderate-to-severe drooling associated with cerebral palsy and other neurologic conditions (n=137 intent-to-treat)Response (≥3-point decrease in mTDS from baseline at week 24)52.3% of patients were responders at 24 weeks. researchgate.net researchgate.net
Multicenter StudyChildren with neurodisabilities (cerebral palsy, epileptic encephalopathy, autism spectrum disorder) (n=159)Drooling Impact Scale, Drooling Severity and Frequency Scale, QoL measuresSignificant improvements in all scores observed across groups (P < .001). researchgate.net researchgate.net
Double-blind, Crossover TrialPatients with neurodevelopmental disabilities & drooling (n=27)Modified Teacher's Drooling ScaleReduced mean drooling score for glycopyrrolate (1.85) compared to placebo (6.33) (P < 0.001). nih.gov nih.gov

Efficacy Assessment Methodologies in Drooling Studies

Assessment of glycopyrrolate efficacy in drooling studies primarily relies on subjective and objective measures. A commonly used subjective tool is the modified Teacher's Drooling Scale (mTDS), a 9-point scale where parents or caregivers report on the severity and frequency of drooling. nice.org.uknih.gov This scale has been a primary outcome measure in several clinical trials. nice.org.uknih.govresearchgate.net

Other assessment tools include the Drooling Impact Scale (DIS), which evaluates the impact of sialorrhea on daily management and quality of life, and the Drooling Severity and Frequency Scale, aimed at providing a more objective assessment. researchgate.netnih.govspringermedizin.de Despite the use of these scales, some studies note the subjective nature of parent/carer reported outcomes as a limitation, highlighting the absence of objective measures to quantify the amount of drooling in some trials. nice.org.uk

Perioperative and Anesthesia Research

Glycopyrrolate is an important anticholinergic agent in perioperative care and anesthesia. nih.gov Research in this area focuses on its use to inhibit salivary and respiratory secretions, reduce gastric secretions, and block cardiac vagal inhibitory reflexes during surgical procedures and anesthesia induction. fda.govapotex.comnih.gov

Studies have compared glycopyrrolate with other anticholinergic drugs, such as atropine (B194438), in perioperative settings. For example, a study in children undergoing tonsillectomy and adenoidectomy found that glycopyrrolate resulted in smoother intraoperative and postoperative heart rate changes with less volatility compared to atropine, without affecting blood pressure or postoperative arousal, or increasing oral secretions. scispace.comfrontiersin.org While some studies found no significant differences in the weight of oral secretions between glycopyrrolate and atropine groups, others indicated that glycopyrrolate might be better at inhibiting gland secretion during surgery. scispace.comfrontiersin.org

Glycopyrrolate is also used in conjunction with neuromuscular blocking reversal agents like neostigmine (B1678181) to counteract their muscarinic effects, such as bradycardia and excessive secretions. fda.govwikipedia.orgapotex.com Research has examined the impact of using neostigmine/glycopyrrolate for neuromuscular blockade reversal on perioperative efficiency, sometimes comparing it to newer agents like sugammadex. nih.govresearchgate.net While some analyses initially showed faster operating room exit times with sugammadex, further analysis did not always find a statistically significant difference compared to neostigmine/glycopyrrolate. nih.govresearchgate.net

Reduction of Oropharyngeal and Bronchial Secretions

Glycopyrrolamide is utilized in clinical settings to inhibit salivary and respiratory secretions. nih.gov This antisialagogue effect is particularly desired during anesthesia, especially when a tracheal tube is in place, to provide a clear airway and optimize conditions for surgical interventions. nih.gov Glycopyrrolamide is considered among the most commonly used anticholinergic medications for this purpose. nih.gov It is also reported to be helpful in reducing severe or chronic drooling in pediatric patients with neurological conditions such as cerebral palsy. nih.gov Glycopyrrolamide has a greater potency in inhibiting salivary, tracheobronchial, and pharyngeal secretions compared to atropine. nih.gov

Attenuation of Vagal Reflexes and Bradycardia During Surgical Procedures

Glycopyrrolamide plays a role in preventing reflex bradycardia during surgical procedures by targeting muscarinic receptors. nih.gov The intravenous formulation is classically used to reverse vagal reflexes and bradycardia intraoperatively. nih.gov Vagal stimulation during general anesthesia can lead to significant bradycardia and potentially cardiac arrest. xiahepublishing.comxiahepublishing.com Procedures such as laryngoscopy, neck surgery, abdominal palpation, laparoscopic gas insufflation, and eye surgery have been identified as predisposing factors for bradycardia. xiahepublishing.com Anticholinergic premedication, such as glycopyrrolamide, may help prevent this vagal reflex. xiahepublishing.com Prophylactic administration of glycopyrrolamide has been shown to lower vasovagal reaction rates in various procedures. nih.gov

Reversal of Muscarinic Effects of Cholinergic Agents (e.g., Neostigmine, Pyridostigmine)

Glycopyrrolamide is frequently used to reverse the muscarinic effects of cholinergic agents like neostigmine and pyridostigmine. nih.gov Neostigmine, an acetylcholinesterase inhibitor, is commonly administered to reverse the effects of nondepolarizing neuromuscular blocking agents after surgery. nih.govnih.govnih.gov While neostigmine increases acetylcholine (B1216132) levels at the neuromuscular junction to restore muscle function, it also stimulates muscarinic receptors, leading to undesirable side effects such as bradycardia, increased salivation, bronchoconstriction, and increased gastrointestinal motility. nih.govopenanesthesia.orgnih.gov Concurrent administration of an anticholinergic agent like glycopyrrolamide can mitigate these muscarinic effects. openanesthesia.orgnih.gov Glycopyrrolamide is often administered with neostigmine due to its similar time to onset. openanesthesia.org Compared to atropine, glycopyrrolamide is associated with less initial tachycardia and provides better protection against the subsequent cholinergic effects of neostigmine. medicines.org.uk Studies have indicated that glycopyrrolate and atropine are both safe and effective in preventing neostigmine-induced heart rate slowing, with glycopyrrolate being more conducive to maintaining a stable heart rate. nih.gov

Postoperative Nausea and Vomiting (PONV) Prevention Research

Postoperative nausea and vomiting (PONV) is a common complication following general anesthesia and surgery. eurekaselect.comashp.org While glycopyrrolate is primarily known for its antisialagogue and vagolytic effects, its potential to prevent PONV has also been investigated. A retrospective study investigating the effect of glycopyrrolate as a premedication for PONV in patients receiving fentanyl-based intravenous patient-controlled analgesia after laparoscopic gynecological surgery found that the prophylactic use of glycopyrrolate was more effective in reducing the incidence of nausea and vomiting postoperatively compared to dexamethasone, although less effective than ondansetron. biomedpharmajournal.org However, another study suggested that the efficacy of glycopyrrolate on nausea and vomiting during cesarean section was comparable to ondansetron. biomedpharmajournal.org

Dermatological Research in Hyperhidrosis

Glycopyrrolamide is utilized in the treatment of primary hyperhidrosis, a condition characterized by excessive sweating. nih.govnih.govsweathelp.orgracgp.org.au Glycopyrrolate competes with acetylcholine at the muscarinic receptor, thereby causing an anticholinergic effect that suppresses perspiration. nih.gov Due to its quaternary ammonium (B1175870) structure, glycopyrrolate is highly polar and does not easily cross the blood-brain barrier, resulting in minimal central nervous system effects. medicines.org.uknih.govsweathelp.org

Studies have evaluated the efficacy of oral glycopyrrolate in treating hyperhidrosis. A review of case notes in a series of 36 patients with primary hyperhidrosis showed significant improvement in perspiration based on the Keller's scale score after receiving oral glycopyrrolate. nih.govnih.gov 75% of patients showed an actual decrease in perspiration, with the mean score decreasing from 60 before medication to 35.9 after medication. nih.gov The study also noted declines in the Milanez de Campos scale score and Beck Anxiety Inventory (BAI) score, along with increases in the Short Form_36 (SF-36) score, indicating reduced discomfort in everyday life, decreased anxiety, and improved quality of life. nih.govnih.gov

Another open-label prospective interventional study on 50 patients with primary hyperhidrosis treated with oral glycopyrrolate (2 mg daily for 6 weeks) reported that 75.5% of patients showed an excellent response, defined as a decrease in the Hyperhidrosis Disease Severity Scale (HDSS) score by 2 points or achieving a final score of 1. nih.gov The HDSS score significantly improved from a baseline mean of 3.22 to 1.63 at the end of 6 weeks (P < 0.0001). nih.gov This corresponded to an actual decrease in perspiration in 87.75% of patients. nih.gov Palmar and plantar hyperhidrosis appeared to respond better than axillary and craniofacial hyperhidrosis in this study. nih.gov

Topical formulations of glycopyrrolate have also been developed for hyperhidrosis. A topical formulation containing glycopyrronium tosylate is indicated for treating primary axillary hyperhidrosis in patients 9 years and older. nih.govsweathelp.org Studies on these topical cloths have shown reduced sweating severity and measured sweat volume reduction. sweathelp.org For instance, studies using glycopyrronium tosylate wipes once daily for four weeks showed improvements in sweating severity by nearly 25% to 30% compared to placebo, and measured sweat volume was reduced by 50% or more in most patients. sweathelp.org The onset of improvement in sweating symptoms can be seen as early as 1 week after starting the topical treatment. sweathelp.org

Advanced Molecular and Structural Investigations

Stereoisomerism and Stereoselective Pharmacology

Glycopyrrolate (B1671915) contains two chiral centers: one at position 2 of the acyl group and another at position 3' of the pyrrolidinyloxy moiety. This allows for the existence of four stereoisomers: 2R,3'R; 2R,3'S; 2S,3'R; and 2S,3'S ingentaconnect.com. The marketed drug is typically a mixture of stereoisomers ingentaconnect.com.

Synthesis and Evaluation of Pure Stereoisomers

The synthesis and evaluation of pure stereoisomers of glycopyrrolate analogues have been undertaken to understand the impact of stereochemistry on pharmacological activity ingentaconnect.comresearchgate.netingentaconnect.com. A series of pure stereoisomeric soft glycopyrrolate analogues were synthesized using chiral intermediates and careful separation of stereoisomers formed during the quaternization step ingentaconnect.comresearchgate.netingentaconnect.comresearchgate.net. Various 1D and 2D NMR techniques have been used to elucidate the stereochemistry of the synthesized products ingentaconnect.comresearchgate.net. The anticholinergic activity of these new compounds has been determined through receptor binding studies, tests on isolated organs, and in vivo tests ingentaconnect.comresearchgate.net.

Impact of Stereochemistry on Receptor Affinity and Activity

Stereospecificity is a known important factor at muscarinic receptors ingentaconnect.comingentaconnect.comresearchgate.netnih.govingentaconnect.com. Studies on soft glycopyrrolate analogues have confirmed this, with pure 2R isomers generally found to be more active than their corresponding isomeric mixtures or 2S isomers ingentaconnect.comresearchgate.netingentaconnect.comnih.govingentaconnect.comresearchgate.netresearchgate.net. For some soft glycopyrrolate analogues, 2R isomers were significantly more active than 2S isomers, with differences ranging from 6 to 4467 times depending on the specific compound and assay ingentaconnect.comresearchgate.net.

Receptor binding studies have shown that in certain soft analogue series, the (2R, 1'R, 3'R) and (2R, 1'S, 3'S) isomers exhibited the highest receptor affinity ingentaconnect.comresearchgate.netresearchgate.net. The configuration at the 2R position appears to be a determining factor for anticholinergic activity ingentaconnect.com. Studies have also indicated that some isomers show muscarinic subtype selectivity, with 2R and 3'S configurations being important for M3/M2 selectivity in certain soft analogues ingentaconnect.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies of Glycopyrrolate Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's chemical structure affect its biological activity slideshare.netscribd.comnih.gov. For glycopyrrolate analogues, SAR studies aim to correlate structural features with muscarinic receptor binding affinity and anticholinergic activity researchgate.netingentaconnect.com.

Quantitative structure-activity relationship (QSAR) studies have been performed on soft anticholinergic agents, including isosteric/isoelectronic analogues of glycopyrrolate researchgate.netingentaconnect.com. These studies have shown that receptor binding pKi values for new soft drugs were generally in the range of 5.5-9.5 ingentaconnect.com. A QSAR equation incorporating structural indicator variables was able to account for a significant portion of the variability in receptor binding ingentaconnect.com. Generally, pKi values tended to decrease with increasing molecular size ingentaconnect.com. In vitro isolated organ experiments, such as the guinea pig ileum assay, have shown good correlation with receptor binding results, further supporting the SAR findings ingentaconnect.comingentaconnect.comnih.gov.

Development of "Soft Drug" Analogues for Improved Therapeutic Index

The concept of "soft drugs" involves designing compounds that are biologically active at their target site but are rapidly metabolized into inactive products upon entering the systemic circulation researchgate.netnih.govjddonline.comtandfonline.com. This approach aims to increase the therapeutic index by maximizing local activity while minimizing systemic side effects google.comresearchgate.netnih.govjddonline.comtandfonline.comgoogle.com. Given that traditional anticholinergics, including glycopyrrolate, can have undesirable systemic side effects, the development of soft glycopyrrolate analogues has been a focus of research ingentaconnect.comgoogle.comresearchgate.netjddonline.comgoogle.com.

Design Principles for Locally Active, Systemically Inactive Compounds

Soft drugs are designed with a metabolically labile functional group incorporated into the active molecule researchgate.net. For soft anticholinergics based on glycopyrrolate, this often involves introducing an ester linkage that is susceptible to hydrolysis researchgate.netjddonline.comtandfonline.com. This hydrolytically sensitive function is typically placed at a site in the molecule away from the pharmacophore, ensuring that the drug is active at the site of application but is quickly deactivated once it enters the systemic circulation google.comresearchgate.netjddonline.com. The "inactive metabolite" approach is a key principle in the retrometabolic drug design used for these compounds researchgate.netresearchgate.netingentaconnect.com. The designed-in metabolism leads to the formation of inactive metabolites that are rapidly eliminated from the body google.comgoogle.com.

Evaluation of Reduced Systemic Side Effects in Soft Analogues

Evaluation of soft glycopyrrolate analogues has demonstrated their potential for reduced systemic side effects compared to the parent compound google.comresearchgate.netnih.govingentaconnect.comresearchgate.net. Studies in rabbits comparing the mydriatic effects of soft analogues like SG-1 or SGM/SGE with glycopyrrolate have shown that while the soft analogues caused pupil dilation, their effects lasted considerably shorter, and they did not induce dilation of the contralateral, water-treated eye, indicating a lack of significant systemic exposure researchgate.netresearchgate.netnih.govingentaconnect.comresearchgate.net. In contrast, glycopyrrolate application did cause dilation of the contralateral pupil, suggesting a systemic effect researchgate.netresearchgate.net.

In vivo cardiac studies in rats have also been used to evaluate the systemic effects of soft anticholinergics. While some soft analogues were as potent as atropine-MeBr in preventing carbachol-induced bradycardia, their durations of action were significantly shorter, consistent with their soft nature researchgate.netresearchgate.net. The rapid metabolism of soft analogues in plasma and tissue homogenates further supports their design for reduced systemic exposure researchgate.netnih.gov. Clinical studies with some soft anticholinergic formulations based on glycopyrrolate have also reported no observed systemic anticholinergic side effects at tested concentrations google.com.

Adverse Effects and Safety Profile: Mechanistic and Research Perspectives

Cardiovascular System Research

Glycopyrrolate's anticholinergic activity directly influences the cardiovascular system, primarily by blocking the effects of acetylcholine (B1216132) on the sinoatrial (SA) and atrioventricular (AV) nodes. This blockade inhibits the parasympathetic nervous system's ability to slow heart rate, potentially allowing sympathetic effects to become more dominant and leading to an increased heart rate. droracle.aidroracle.ai

Incidence and Mechanisms of Tachycardia and Cardiac Arrhythmias

Tachycardia (heart rate >100 beats per minute) is a recognized adverse effect of Glycopyrrolate (B1671915), particularly at higher doses. droracle.ai The mechanism involves the competitive binding and blocking of muscarinic receptors, thereby reducing vagal tone on the heart. nih.govdroracle.ai Research indicates that this can lead to a vagal cardiac blockade, characterized by significant tachycardia. droracle.ai

Studies and post-marketing reports have documented the occurrence of various cardiac arrhythmias associated with Glycopyrrolate administration, including cardiac arrhythmias, ventricular tachycardia, ventricular fibrillation, and bradycardia. medsafe.govt.nzfda.gov While the FDA drug label mentions tachycardia and cardiac arrhythmias as potential adverse effects, the direct relationship with specific arrhythmias like paroxysmal supraventricular tachycardia (PSVT) is noted as not definitively established in all labeling, though research suggests it can potentially cause PSVT, especially at higher doses or in susceptible individuals. droracle.ai Post-marketing reports have also included cases of heart block and QTc interval prolongation, particularly when Glycopyrrolate is used concurrently with anticholinesterase agents. fda.gov

Research comparing Glycopyrrolate to atropine (B194438) in the context of reversing neuromuscular blockade induced by neostigmine (B1678181) has provided insights into their respective effects on heart rate and arrhythmias. One study concluded that a combination of Glycopyrrolate and neostigmine resulted in a significantly reduced incidence of arrhythmia and a smaller range of heart rate changes compared to the atropine and neostigmine combination. nih.gov

Risk Factors for Cardiovascular Events

Several factors can increase the risk of cardiovascular events when using Glycopyrrolate. Patients with pre-existing cardiovascular conditions, such as a history of heart rhythm disorders, coronary artery disease, congestive heart failure, and hypertension, are at increased risk and should use the medication with caution and under close medical supervision. droracle.aimedsafe.govt.nzdroracle.aifda.govmayoclinic.org Elderly patients may also be more susceptible to anticholinergic effects, including those on the cardiovascular system, due to age-related changes in organ function and potential comorbidities. droracle.aimayoclinic.orgmayoclinic.org Higher doses of Glycopyrrolate are associated with a greater potential for tachycardia. droracle.aidroracle.ai Additionally, the concurrent use of Glycopyrrolate with other medications that affect heart rate or have anticholinergic properties can intensify effects and increase the risk of adverse cardiovascular events. droracle.aifda.gov Studies have also assessed the safety of nebulized Glycopyrrolate in patients with pre-existing cardiovascular risk factors, finding that treatment-emergent adverse events were similar across different cardiovascular risk subgroups, although serious treatment-emergent adverse events were higher in the high cardiovascular risk subgroup. nih.govnih.gov

Comparative Cardiovascular Safety with Other Anticholinergics

Comparative research on the cardiovascular safety of Glycopyrrolate relative to other anticholinergic agents highlights some distinctions. Due to its limited ability to cross the blood-brain barrier, Glycopyrrolate generally has fewer central nervous system side effects compared to tertiary amines like atropine or scopolamine (B1681570). nih.govwikipedia.orgresearchgate.netdroracle.ai This peripheral selectivity can be advantageous in certain clinical scenarios.

As mentioned earlier, a study comparing Glycopyrrolate and atropine for preventing neostigmine-induced bradycardia found Glycopyrrolate to be associated with a lower incidence of arrhythmia and less pronounced heart rate changes. nih.gov Another study noted that Glycopyrrolate may have a slight effect on heart rate, potentially reducing the likelihood of tachycardia and palpitations compared to other anticholinergic drugs. researchgate.net However, it is important to consider that the comparative safety profile can be context-dependent and influenced by the specific indication, dosage, route of administration, and patient population. While some studies suggest a favorable cardiovascular profile for Glycopyrrolate, particularly in terms of central effects and potentially reduced arrhythmias in specific settings, caution is still warranted in patients with cardiovascular comorbidities. medsafe.govt.nzfda.govfda.gov

Gastrointestinal System Research

Glycopyrrolate significantly impacts the gastrointestinal system by blocking muscarinic receptors in smooth muscle and secretory glands, leading to decreased motility and reduced secretions. nih.govwebmd.com

Research into Constipation and Paralytic Ileus Mechanisms

A primary effect of Glycopyrrolate on the gastrointestinal tract is the reduction of peristalsis, which can lead to delayed gastric emptying and constipation. medsafe.govt.nzfda.govwebmd.comnih.govfda.gov This occurs because acetylcholine is a key neurotransmitter promoting smooth muscle contraction and motility in the gut. By blocking muscarinic receptors, Glycopyrrolate inhibits these pro-motility signals. nih.gov

In more severe cases, the marked reduction in intestinal motility can precipitate or aggravate paralytic ileus, a condition characterized by the absence of intestinal peristalsis. medsafe.govt.nzfda.govwebmd.comnih.govfda.govmedscape.com Research indicates that Glycopyrrolate reduces gastrointestinal motility and can result in intestinal pseudo-obstruction, potentially leading to paralytic ileus. nih.govfda.gov The risk of these gastrointestinal adverse reactions is further increased when Glycopyrrolate is used concurrently with other medications that also decrease gastrointestinal peristalsis. fda.govnih.govfda.govmedscape.com

Data on the incidence of constipation is commonly reported in clinical trials and post-marketing surveillance. While specific incidence rates can vary depending on the study population and dosage, constipation is listed as a common adverse effect. webmd.com Severe constipation requiring hospitalization has been reported. webmd.com

Influence on Underlying Gastrointestinal Conditions (e.g., Ulcerative Colitis, Hiatal Hernia)

Research and clinical experience indicate that Glycopyrrolate can influence and potentially worsen certain underlying gastrointestinal conditions.

In patients with ulcerative colitis, particularly severe cases, large doses of Glycopyrrolate may suppress intestinal motility to an extent that can lead to paralytic ileus and potentially precipitate or aggravate toxic megacolon. nih.govmedsafe.govt.nzfda.govmayoclinic.orgwebmd.com Consequently, the use of Glycopyrrolate is generally contraindicated or requires extreme caution in patients with severe ulcerative colitis due to the risk of inhibiting intestinal motility and worsening symptoms. nih.govmedsafe.govt.nzfda.govwebmd.com

Hiatal hernia associated with reflux esophagitis may also be aggravated by Glycopyrrolate administration. nih.govmedsafe.govt.nzfda.govmayoclinic.org This is likely due to the drug's effect on decreasing gastrointestinal motility and potentially relaxing the lower esophageal sphincter, which can exacerbate reflux symptoms. nih.govfda.gov

Other gastrointestinal conditions where caution is advised or use may be contraindicated include gastrointestinal obstruction, intestinal atony, and toxic megacolon. nih.govmedsafe.govt.nzfda.govmayoclinic.orgwebmd.comnih.govfda.govmedscape.com Diarrhea, particularly in patients with ileostomy or colostomy, can be an early symptom of incomplete intestinal obstruction, and Glycopyrrolate treatment in this instance is considered inappropriate and potentially harmful. fda.govmayoclinic.orgnih.gov

Research also highlights that oral Glycopyrrolate may worsen gastrointestinal mucosal injury associated with solid oral potassium chloride formulations due to decreased gastric motility and increased transit time, leading to prolonged contact with the mucosa. nih.govfda.gov

Here is a summary table of common gastrointestinal adverse effects based on research findings:

Gastrointestinal Adverse EffectMechanismPotential SeverityNotes
ConstipationReduced GI motility via muscarinic blockadeCommon, can be severe webmd.comMay require hospitalization in severe cases. webmd.com
Delayed Gastric EmptyingReduced GI motilityReportedCan contribute to symptoms like vomiting and abdominal distention. fda.govnih.gov
Intestinal Pseudo-obstructionReduced GI motilityPotentialCan precipitate or aggravate paralytic ileus. nih.govfda.gov
Paralytic IleusSevere reduction in intestinal motilitySeriousCan be precipitated or aggravated by Glycopyrrolate. medsafe.govt.nzfda.govwebmd.comnih.govfda.govmedscape.com
Aggravation of Ulcerative ColitisInhibition of intestinal motilitySeriousCan worsen symptoms and precipitate toxic megacolon. nih.govmedsafe.govt.nzfda.govmayoclinic.orgwebmd.com
Aggravation of Hiatal HerniaDecreased GI motility, potential LES relaxationReportedCan exacerbate reflux symptoms. nih.govmedsafe.govt.nzfda.govmayoclinic.org

Urological System Research

Research into the effects of Glyclopyramide on the urological system primarily focuses on the potential for urinary retention.

Mechanisms and Incidence of Urinary Retention

Drug-induced urinary retention can arise from various mechanisms, often involving interference with the complex process of micturition, which is controlled by the central nervous system and the autonomic nervous system researchgate.netmdpi.comresearchgate.net. Drugs can interact with this pathway through different modes of action researchgate.netresearchgate.net. For instance, drugs with anticholinergic activity can impair the cholinergic-mediated contractility of the bladder by blocking muscarinic receptors mdpi.comresearchgate.net. Stimulation of alpha-1 adrenergic receptors can also contribute to urinary retention by causing contraction of the internal urethral sphincter, thus impairing urinary outflow mdpi.com.

While the incidence of urinary retention, particularly acute urinary retention, has been studied in observational studies and randomized controlled trials, specific data on the incidence of drug-induced urinary retention are less abundant researchgate.netresearchgate.net. Some observational studies suggest that up to 10% of urinary retention episodes might be attributable to concomitant medication use researchgate.netresearchgate.netwiadlek.pl. Elderly patients may be at a higher risk due to existing comorbidities like benign prostatic hyperplasia and the use of multiple medications that could exacerbate micturition impairment researchgate.netresearchgate.net.

Comparative Studies on Post-Operative Urinary Retention (e.g., vs. Sugammadex)

Studies comparing different neuromuscular blockade reversal agents have provided insights into the potential for certain drugs, including those sometimes co-administered with anticholinesterases like neostigmine for reversal, to contribute to post-operative urinary retention (POUR). Glycopyrrolate, an anticholinergic agent commonly used in combination with neostigmine for neuromuscular blockade reversal, is known to potentially affect the genitourinary system adversely, leading to inhibited bladder contraction, bladder hypotonia, and an increased frequency of urinary retention nih.gov.

Comparative studies have investigated the incidence of POUR when using Sugammadex versus the combination of neostigmine and glycopyrrolate for neuromuscular blockade reversal. One retrospective cohort study compared the incidence of urinary retention in patients who received Sugammadex versus those who received anticholinesterases with anticholinergics (specifically glycopyrrolate) for reversal of neuromuscular blockade in total knee arthroplasty. This study found that the incidence of urinary retention was significantly lower in the Sugammadex group (36.1%) compared to the glycopyrrolate group (48.8%) (P = 0.003) nih.govanesth-pain-med.org. The authors concluded that the use of Sugammadex was associated with a lower incidence of urinary retention by avoiding glycopyrrolate nih.govanesth-pain-med.org. Another study in minimally invasive hernia surgery similarly found a significant difference in the rate of POUR between Sugammadex and neostigmine/glycopyrrolate groups (0.0% vs 8.4%, p ≤ 0.001), with the odds of POUR being 25 times higher for those who received neostigmine/glycopyrrolate nih.gov. These findings suggest that avoiding anticholinergic agents like glycopyrrolate during neuromuscular blockade reversal may reduce the incidence of POUR nih.govnih.govmsaconnect.org.

Reproductive and Developmental Toxicity Research

Research into the reproductive and developmental toxicity of chemical compounds, including pharmaceuticals, involves assessing potential impacts on fertility and the developing organism cdc.govpulsus.com.

Fertility Impairment Studies

Studies evaluating fertility impairment typically assess effects on sexual function and fertility in adult males and females pulsus.com. This can involve examining parameters such as the estrous cycle, tubal transport, implantation, and development of pre-implantation embryos in females, and functional effects that might not be detected by histological examination alone in males pulsus.com. Nonclinical (animal) toxicology studies are designed to identify hazards and assess potential toxic effects on target organ systems, including reproductive organs cdc.gov.

Specific studies on this compound's direct impact on fertility impairment were not extensively detailed in the provided search results. However, general principles of reproductive toxicology indicate that compounds can interfere with the complex interplay of the central nervous system, endocrine system, and reproductive tract organs necessary for successful reproduction pulsus.com.

Drug-Drug Interaction Research and Pharmacodynamic Synergism

Research into the drug-drug interactions and pharmacodynamic synergism of this compound, a second-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus, has explored its potential effects when administered concurrently with other medications. As a sulfonylurea receptor (SUR) agonist, this compound's primary mechanism involves stimulating insulin (B600854) secretion from pancreatic beta cells to lower blood glucose levels. nih.govnih.gov This mechanism forms the basis for potential interactions, particularly with other glucose-lowering agents.

Analysis of adverse drug event databases, such as the Japanese Adverse Drug Event Report (JADER) database, has been utilized to identify potential clinical drug-drug interactions associated with hypoglycemia. While this research examines various combinations of antidiabetic medications, it provides insights into the clinical context of interactions involving sulfonylureas like this compound. The analysis identified reports of hypoglycemia with the concomitant use of several drug combinations involving different antidiabetic agents. nih.gov

While the database analysis highlights observed associations of hypoglycemia with various antidiabetic drug combinations, specific quantitative data on the magnitude of interaction solely attributable to this compound in these combinations is not extensively detailed in the available research summaries. However, the study underscores the importance of considering potential additive effects on glucose lowering when this compound is part of a multidrug regimen for diabetes management. nih.gov

Beyond interactions related to glucose homeostasis, docking studies have explored the potential molecular interactions of this compound with other biological targets. One such study indicated that both Glibenclamide and this compound showed a partial affinity towards Suppressor of Cytokine Signaling 1 (SOCS1). nih.gov The full implications of this affinity for drug-drug interactions or pharmacodynamic effects require further detailed investigation.

The concept of pharmacodynamic synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a significant area of research in developing combination therapies. Synergistic interactions can potentially enhance therapeutic efficacy or allow for lower doses of individual agents, potentially reducing adverse effects. nih.gov While research into synergistic effects has been conducted for sulfonylureas in combination with other drug classes, such as the synergistic cytotoxic effects observed with certain sulfonylureas (like glimepiride (B1671586) and chlorpropamide) and doxorubicin (B1662922) in cancer cell lines, specific detailed research findings on pharmacodynamic synergism involving this compound with other compounds are limited in the provided information. nih.gov The general principles of assessing drug synergism involve quantitative methods to compare observed combination effects to expected additive effects based on individual drug potencies. nih.goveasychem.orgnih.gov

Further dedicated research is needed to fully elucidate the spectrum of drug-drug interactions and to explore potential pharmacodynamic synergistic effects involving this compound with various therapeutic agents.

Synthesis Methodologies and Impurity Analysis in Research

Academic Synthesis Pathways for Glycopyrrolate (B1671915) and Analogues

Academic research has explored various pathways for synthesizing Glycopyrrolate and its analogues, often focusing on improving yield, stereoselectivity, and developing "soft" drug analogues with reduced systemic side effects researchgate.netresearchgate.net. Common steps in these syntheses include transesterification and quaternization reactions.

Transesterification Processes

Transesterification is a key reaction in the synthesis of Glycopyrrolate and its analogues, particularly in the formation of the ester linkage between the cyclopentylmandelic acid moiety and the pyrrolidine (B122466) ring researchgate.netnih.gov. This process involves the reaction of an ester with an alcohol, exchanging the alkoxy group of the ester with the alkoxy group of the alcohol. In the context of Glycopyrrolate synthesis, this often involves reacting a derivative of cyclopentylmandelic acid (such as an ester) with a substituted pyrrolidinol researchgate.netnih.gov. For instance, the synthesis of soft glycopyrrolate analogues has utilized transesterification followed by quaternization researchgate.netnih.gov. The formulation of soft anticholinergics based on Glycopyrrolate is also based on stabilization through direct transesterification jddonline.com.

Quaternization Reactions

Quaternization is another crucial step, forming the characteristic quaternary ammonium (B1175870) center of Glycopyrrolate. This involves the alkylation of a tertiary amine precursor, typically the nitrogen atom in the substituted pyrrolidine ring, with an alkyl halide (such as methyl bromide) researchgate.netnih.gov. This reaction introduces a positive charge on the nitrogen atom, which is a defining feature of Glycopyrrolate and contributes to its pharmacological properties . Soft glycopyrrolate analogues are also synthesized via quaternization, often using agents like methyl bromoacetate (B1195939) or dimethyl sulfate (B86663) researchgate.netresearchgate.netnih.gov. For example, one synthesis pathway for a soft analogue involved esterification followed by quaternization with methyl bromoacetate researchgate.net. Another approach for soft analogues utilized carboxylation, esterification, and subsequent quaternization with dimethyl sulfate researchgate.net.

Chiral Separation Techniques

Given that Glycopyrrolate has two chiral centers, resulting in four possible stereoisomers (2R,3'R; 2R,3'S; 2S,3'R; and 2S,3'S), chiral separation techniques are vital in academic research to study the properties of individual stereoisomers and to develop chirally pure analogues researchgate.netnih.gov. While the marketed drug is often a mixture, research has focused on the synthesis and evaluation of pure stereoisomers due to the importance of stereospecificity at muscarinic receptors researchgate.netnih.govingentaconnect.com.

Various chromatographic methods have been employed for chiral separation. High-Performance Liquid Chromatography (HPLC) is a common technique. For instance, the hydrolysis of soft glycopyrrolate analogue isomers followed by HPLC separation has resulted in fully resolved isomers researchgate.netnih.gov. Ion-pair HPLC methods have also been developed for the determination of specific stereoisomers, such as (R,R)-glycopyrronium bromide, and related impurities ingentaconnect.comresearchgate.net.

Capillary Electrophoresis (CE) is another technique used for chiral separation. A chiral Capillary Zone Electrophoresis (CZE) method using S-β-CD as a chiral selector has been developed and validated for the enantioseparation of glycopyrrolate, successfully separating the R,S-enantiomer from its S,R-enantiomer, R,R-diastereomer, and S,S-diastereomer mdpi.com. This highlights the application of CE in analyzing the stereochemical composition of Glycopyrrolate.

Academic synthesis pathways for specific stereoisomers often involve starting with optically pure intermediates, such as optically pure methyl-cyclopentylmandelate and 3-hydroxy-N-methylpyrrolidine researchgate.netnih.gov. Diastereomeric salt formation with chiral reagents followed by crystallization has also been used to separate isomers google.com.

Investigation of Impurity Profiles in Synthesized Glycopyrrolate

Investigating the impurity profiles of synthesized Glycopyrrolate is crucial for ensuring the quality and purity of the final product in research and potential pharmaceutical applications researchgate.netingentaconnect.com. Impurities can arise from starting materials, byproducts of the synthesis reactions, or degradation products researchgate.netingentaconnect.com.

Research has thoroughly investigated actual, potential, and theoretical impurities originating from starting materials like cyclopentyl mandelic acid and 1-methyl-pyrrolidin-3-ol, as well as byproducts formed during the synthesis researchgate.netacs.org. The transformation of these substances into possible impurities in the final drug substance along the synthetic route has been studied to confirm or exclude their presence researchgate.net.

Chromatographic techniques, particularly HPLC and LC-MS/MS, are widely used for impurity analysis. Ion-pair HPLC methods have been developed for the simultaneous determination of Glycopyrrolate stereoisomers and potential impurities arising during the synthesis process ingentaconnect.comresearchgate.net. These methods are designed to be sensitive and specific, capable of separating and quantifying impurities even at low concentrations ingentaconnect.comresearchgate.net.

LC-MS/MS methods have been developed for the quantification of specific impurities, such as 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide, in Glycopyrrolate solutions researchgate.net. These methods offer high sensitivity and selectivity for impurity profiling researchgate.net. The validation of such analytical methods is performed according to international guidelines to ensure their suitability for in-process control and as stability-indicating assays ingentaconnect.comresearchgate.net. Parameters affecting chromatographic separation, such as mobile phase composition, pH, and temperature, are optimized to achieve adequate resolution between Glycopyrrolate and its impurities ingentaconnect.com.

Research findings often include detailed analytical data, such as retention times, linearity ranges, limits of detection (LOD), limits of quantification (LOQ), and recovery rates for Glycopyrrolate and its impurities researchgate.net.

AnalyteRetention Time (approx.)Detection Limit (LOD)Quantification Limit (LOQ)
1,1-dimethyl-3-hydroxy-pyrrolidinium bromide~3.2 min0.017 μg/mL0.051 μg/mL
(R,R)-Glycopyrronium bromideVariableN/AN/A
Impurity 5 (related to R,R-isomer)VariableN/AN/A

Note: Data for (R,R)-Glycopyrronium bromide and Impurity 5 are based on relative retention times and separation from other compounds in the cited ion-pair HPLC study ingentaconnect.comresearchgate.net, with specific LOD/LOQ values not explicitly provided for the main compound or all impurities in the snippets.

The optimization of chromatographic conditions, such as using base-deactivated stationary phases and ion-pair additives, is essential to address challenges like peak tailing observed with polar and basic analytes like Glycopyrrolate and its impurities ingentaconnect.com.

Research Models and Methodologies

In Vitro Pharmacological Assays

In vitro assays are fundamental in the early stages of research to characterize the direct effects of Glyclopyramide on biological targets, such as receptors and ion channels. These studies provide insights into the compound's intrinsic activity and binding characteristics.

Receptor Binding Studies (Radioligand Binding)

Radioligand binding studies are a standard technique used to investigate the interaction of a compound with its target receptor. eurofinsdiscovery.comsygnaturediscovery.comnih.govperceptive.comoncodesign-services.com This method typically involves using a radioactively labeled ligand that binds specifically to the receptor of interest. eurofinsdiscovery.comnih.govoncodesign-services.com The unlabeled test compound, such as this compound, is then introduced to compete with the radioligand for binding sites. nih.govoncodesign-services.com By measuring the displacement of the radioligand, researchers can determine the affinity of the test compound for the receptor. eurofinsdiscovery.comnih.govoncodesign-services.com

There are different types of radioligand binding assays, including saturation binding studies to determine receptor density (Bmax) and affinity (Kd) of the radioligand, and competition binding assays to determine the affinity (Ki or IC50) of unlabeled compounds. sygnaturediscovery.comnih.govperceptive.comoncodesign-services.com These studies are crucial for understanding how strongly this compound binds to its intended target, likely the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium channels, which are key to its mechanism of action in stimulating insulin (B600854) release.

Isolated Organ Bath Studies (e.g., Guinea-pig Atrium, Trachea, Ileum, Human Airways)

Isolated organ bath studies are used to assess the functional effects of compounds on various tissues and organs in a controlled in vitro environment. slideshare.netyzimgs.comfrontiersin.orgnih.govnih.gov Tissues such as guinea-pig atrium, trachea, and ileum, or human airways, are dissected and suspended in an organ bath containing a physiological salt solution maintained at a specific temperature and gassed with a mixture of oxygen and carbon dioxide. slideshare.netyzimgs.comfrontiersin.orgnih.govnih.gov The tissue is connected to a force transducer to measure changes in tension or contraction in response to the administration of the test compound. frontiersin.orgnih.gov

These studies can evaluate the compound's effects on muscle contraction or relaxation, providing information about its pharmacological activity on specific receptors or pathways within the tissue. For a sulfonylurea like this compound, isolated organ bath studies on tissues relevant to glucose regulation or potential off-target effects could be conducted to assess its functional impact. For example, studies on pancreatic tissue could directly assess insulin secretion in response to this compound. Studies on other tissues might investigate potential effects on ion channels or receptors present in those tissues.

In Vivo Animal Models in Preclinical Research

For a drug like this compound, which is used to treat type 2 diabetes, animal models of diabetes are commonly employed. These models can include genetically modified animals that spontaneously develop diabetes or animals in which diabetes is induced through chemical or dietary means. nih.gov Studies in these models can assess the compound's ability to lower blood glucose levels, improve insulin sensitivity, and affect other relevant metabolic parameters.

Clinical Trial Designs and Methodologies

Clinical trials are conducted in human subjects to evaluate the efficacy and safety of a drug. quanticate.comnih.govnih.govefpia.eueuropa.eu Various trial designs are used depending on the stage of development and the research question.

Randomized Controlled Trials

Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of an intervention. nih.govnih.gov In an RCT, participants are randomly assigned to receive either the investigational drug (this compound) or a control (e.g., placebo or an active comparator drug). nih.govnih.gov Randomization helps to minimize bias and ensure that the treatment groups are comparable at the start of the study. nih.gov Controlled trials involve a comparison group, allowing researchers to determine if the observed effects are due to the investigational drug. nih.govnih.gov RCTs on this compound would involve administering the drug to patients with type 2 diabetes and comparing their outcomes (e.g., changes in blood glucose, HbA1c) to those in the control group over a specified period.

A multicenter, randomized, placebo-controlled study of glimepiride (B1671586), another sulfonylurea, in patients with type 2 diabetes demonstrated that glimepiride lowered fasting plasma glucose, hemoglobin A1c, and 2-hour postprandial glucose significantly more than placebo. nih.gov While this study is on glimepiride, it illustrates the typical design and outcome measures used in RCTs for sulfonylurea drugs in diabetes.

Open-Label Studies

Open-label studies are clinical trials in which both the researchers and the participants know which treatment is being administered. europa.eunih.govals-mnd.org Unlike blinded studies, this design does not mask the treatment assignment. Open-label studies are often used in later phases of clinical development, such as long-term extension studies following a blinded trial, to gather additional data on the drug's effects over an extended period. nih.govals-mnd.org They can also be used to assess the long-term safety and descriptive efficacy of a treatment. nih.gov

An example of an open-label study is a 44-week extension study evaluating topical glycopyrronium (B1196793) tosylate (a different compound with a similar naming convention, but not this compound) in patients with primary axillary hyperhidrosis. nih.gov This study followed patients who had completed double-blind trials and provided long-term safety and descriptive efficacy results. nih.gov While not on this compound, this exemplifies the nature and purpose of open-label studies in clinical research. The interpretation of efficacy and safety outcomes in open-label studies can be limited by the lack of a control group and the potential for bias due to the unmasked treatment. nih.govals-mnd.org

Phase I, II, and III Clinical Development Programs

The clinical development process for pharmaceutical compounds like this compound typically progresses through distinct phases to evaluate safety, efficacy, and optimal dosing in human subjects. This compound is noted to have reached Phase III clinical trials. iiab.me It has been marketed in Japan since 1965. wikipedia.org

Phase I trials are generally non-therapeutic and primarily aim to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a drug in a small group of participants, often healthy volunteers. abpi.org.ukwikipedia.orguc.edupatheon.com Dose-ranging studies are common in this phase to determine the maximum tolerated dose. wikipedia.org

Phase II studies evaluate the effectiveness of the investigational compound for a specific disease or condition in a larger group of patients (typically 100 to 300). uc.edupatheon.com These trials also help to ascertain therapeutic dose levels and dosing frequency. uc.edu Phase II studies provide an initial assessment of efficacy in a more homogeneous patient population and are crucial for identifying promising agents for further evaluation. memoinoncology.com

Post-Marketing Surveillance and Adverse Event Databases in Research

Following regulatory approval and market entry, a compound enters the post-marketing phase, often referred to as Phase IV. wikipedia.orgpatheon.com Research in this phase involves ongoing surveillance to monitor the drug's safety and effectiveness in the broader population under real-world conditions over several years. wikipedia.orgpatheon.com

Adverse event databases play a significant role in post-marketing surveillance and research. These databases collect reports of suspected side effects or issues related to marketed drugs. For example, the Japanese Adverse Drug Event Report (JADER) database has been utilized in research to explore clinical drug-drug interactions, such as those potentially leading to hypoglycemia with antidiabetic medications like sulfonylureas. patsnap.com While specific findings for this compound from such databases are not detailed in the provided information, these systems are integral to understanding the long-term profile of pharmaceutical compounds after approval.

Pharmacokinetic and Pharmacodynamic Modeling Approaches

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body (PK), and how it exerts its effects at its site of action (PD). uc.edu

This compound is absorbed from the gastrointestinal tract after oral administration and distributed throughout the body via the bloodstream, where it can bind to plasma proteins, including albumin. medtigo.com It has a relatively short half-life of 4.0 hours and is primarily excreted by the kidneys. nih.gov

Pharmacodynamically, this compound, as a sulfonylurea, primarily acts by stimulating insulin release from the pancreatic beta cells. medtigo.com This mechanism involves attachment to specific receptors on beta cells, leading to enhanced insulin secretion and a subsequent reduction in blood glucose levels. medtigo.com

PK/PD modeling approaches are quantitative methods used to describe and predict the relationship between drug exposure (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). While specific PK/PD modeling results for this compound are not detailed, such modeling has been applied to other sulfonylureas. For instance, PK/PD modeling was used to determine the effective dose and quantify the dose-response relationship of glibenclamide in patients with type 2 diabetes. nih.gov This demonstrates the application of these modeling techniques within the sulfonylurea class to optimize understanding of their behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical approaches that aim to correlate the chemical structure of compounds with their biological activity. nih.govfrontiersin.orgwikipedia.org The objective is to build mathematical models that can predict the activity of new, untested chemicals based on their molecular descriptors. nih.govwikipedia.org

QSAR studies have been conducted on this compound and related sulfonylurea-sulfonamide hybrids to investigate their antidiabetic potential. google.comresearchgate.netcabidigitallibrary.org These studies often involve synthesizing a series of compounds with structural variations and then evaluating their biological activity, such as their effect on blood glucose levels. patsnap.comresearchgate.netcabidigitallibrary.org

One study involving the synthesis and in vivo anti-diabetic evaluation of sulfonylurea-sulfonamide hybrids in Sprague Dawley rats reported significant percentage reductions in blood glucose levels for several synthesized compounds compared to glibenclamide. patsnap.comresearchgate.netcabidigitallibrary.org

Compound ClassDose (mg/kg)Time (h)Percentage Blood Glucose Reduction (Mean ± SD)Compared to Glibenclamide (50 mg/kg)
Sulfonylurea-Sulfonamide20220.47 ± 2.54 to 44.97 ± 2.1674 ± 3.10
Sulfonylurea-Sulfonamide20520.79 ± 1.55 to 37 ± 2.9474 ± 3.10

Data derived from studies on synthesized sulfonylurea-sulfonamide hybrids in Sprague Dawley rats. patsnap.comresearchgate.netcabidigitallibrary.org

These findings from QSAR-related studies on structural analogs highlight the utility of correlating structural modifications with observed biological effects to guide the design of compounds with potentially improved activity.

Analytical Techniques for Compound Characterization and Stereochemistry Elucidation (e.g., NMR)

Various analytical techniques are employed for the characterization of chemical compounds, including this compound, to confirm their structure, purity, and in some cases, stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Spectral information for this compound, including 13C NMR spectra, is available in databases. nih.gov Both 1H NMR and 13C NMR spectroscopy are routinely used to characterize synthesized compounds, such as sulfonylurea-sulfonamide hybrids, confirming their structural features based on the signals produced by atomic nuclei in a magnetic field. cabidigitallibrary.orgresearchgate.net

Other spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy are also used to identify functional groups present in a molecule. FT-IR spectra have been used to characterize synthesized sulfonylurea-sulfonamide hybrids, confirming the presence of characteristic bands corresponding to NH and C=O stretches. cabidigitallibrary.org

Mass Spectrometry (MS), such as GC-MS, is another technique used to identify compounds based on their mass-to-charge ratio and fragmentation patterns. GC-MS data for this compound is also available. nih.gov

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used for separating, identifying, and quantifying components in a mixture. HPLC has been applied as an analytical method for the determination of related sulfonylureas in pharmaceutical formulations and biological fluids and is also used for stability and solubility testing. researchgate.netgoogle.com

Regarding stereochemistry, analytical techniques can be used to determine the spatial arrangement of atoms in a molecule. This compound is classified as an achiral compound, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism. fda.gov While stereochemistry elucidation using NMR and other techniques is crucial for chiral molecules, it is not applicable to this compound due to its achiral nature. kegg.jpjst.go.jp

Emerging Research Areas and Future Directions

Novel Combination Therapies in Respiratory Diseases

Research is actively investigating novel combinations of glycopyrrolate (B1671915) with other bronchodilators and anti-inflammatory agents for the treatment of respiratory diseases like asthma and COPD. Combining a long-acting muscarinic antagonist (LAMA) like glycopyrrolate with a long-acting beta-agonist (LABA) can offer increased efficacy due to their distinct mechanisms of action and potential for synergistic effects. tandfonline.comnih.gov LABAs can also modify the release of acetylcholine (B1216132), amplifying the bronchodilatory effect of LAMAs. nih.gov

Studies have explored fixed-dose combinations of glycopyrronium (B1196793) bromide (the active moiety of glycopyrrolate) with formoterol (B127741) fumarate, demonstrating significant improvements in lung function, symptom management, and health-related quality of life in patients with moderate-to-severe COPD compared to monotherapy with either agent. researchgate.netnih.gov Triple combinations, such as budesonide/formoterol/glycopyrronium, delivered via pressurized metered-dose inhalers (pMDIs), have also shown significant enhancement in health-related quality of life over a 26-week duration. nih.gov

These novel combinations aim to provide more comprehensive bronchodilation and potentially address inflammatory components of respiratory diseases, offering improved therapeutic outcomes and simplified treatment regimens for patients.

Targeted Delivery Systems and Device Optimization in Inhalation Research

Significant research efforts are focused on optimizing the delivery of inhaled glycopyrrolate through advanced device technologies and targeted delivery systems. The goal is to ensure efficient drug deposition in the airways, maximize therapeutic effect, and improve patient usability, particularly for individuals who may have difficulty with certain inhaler types. rsc.org

Vibrating mesh nebulizers, such as the eFlow Closed System (CS) nebulizer, are being investigated for delivering nebulized glycopyrrolate solution. researchgate.netdovepress.com This technology is designed to deliver a specific dose efficiently and quickly, often within a few minutes, using tidal breathing, which can be advantageous for patients with reduced inspiratory capacity or coordination issues. rsc.orgresearchgate.netnih.gov Studies have characterized the aerosol performance of such systems, evaluating delivered dose, aerodynamic droplet size distribution, and nebulization time to ensure adequate and consistent drug delivery. researchgate.net

Furthermore, research into novel co-suspension technologies and engineered microparticles is aimed at developing metered dose inhalers capable of uniformly and efficiently delivering combinations of respiratory therapeutics, including glycopyrrolate. tandfonline.comnih.gov Device optimization also involves considering factors like fluid dynamics features of inhalers to improve the delivered dose and fine particle fraction of the inhaled powder. researchgate.net

Pharmacogenomics and Individualized Therapeutic Approaches

Pharmacogenomics, the study of how genetic variations influence drug response, holds potential for individualizing glycopyrrolate therapy. nih.govmdpi.com While research specifically linking glycopyrrolate response to genetic markers is still an emerging area, the broader field of pharmacogenomics aims to identify genetic variations that affect drug metabolism, transport, and target interaction. nih.govbps.ac.uk

Understanding the genetic basis of individual responses to anticholinergic agents could potentially help predict which patients are more likely to benefit from glycopyrrolate, experience adverse effects, or require dose adjustments. nih.govmdpi.com Although the translation of pharmacogenomic findings into routine clinical practice is an ongoing process, advancements in this area could pave the way for more personalized and optimized glycopyrrolate treatment strategies in the future. nih.gov

Exploration of Glycopyrrolate in Unexplored Disease Pathologies

Beyond its established indications, glycopyrrolate is being explored for potential therapeutic roles in other disease pathologies. Its anticholinergic properties, particularly its ability to reduce secretions and modulate smooth muscle activity, suggest potential applications in conditions where these mechanisms are involved.

For instance, glycopyrrolate has been investigated for the management of severe sialorrhea (chronic pathological drooling) in children with neurological conditions. researchgate.netnice.org.ukdrugs.com Studies have shown that glycopyrrolate oral solution can significantly reduce drooling scores in this patient population. researchgate.net

Research also continues into its use in perioperative settings, including its effects on hemodynamics and secretions during anesthesia induction in pediatric patients undergoing procedures like tonsillectomy and adenoidectomy. frontiersin.org While not entirely unexplored, ongoing studies aim to further refine its role and compare its effects with other agents in these contexts. frontiersin.org

The potential for glycopyrrolate in other conditions where excessive cholinergic activity contributes to disease pathology remains an area for future investigation.

Long-Term Safety and Efficacy Research in Chronic Indications

For chronic conditions like COPD, long-term studies are crucial to fully understand the sustained efficacy and safety profile of glycopyrrolate, both as monotherapy and in combination with other drugs. While initial pivotal trials have demonstrated efficacy and acceptable safety over several months, research extending to a year or longer provides valuable data on the durability of treatment effects and the incidence of adverse events over extended periods. researchgate.netdrugtopics.com

Advanced Research on Receptor Subtype Specificity for Enhanced Therapeutic Profiles

Glycopyrrolate exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs). There are five known subtypes of muscarinic receptors (M1 to M5), which are distributed differently throughout the body and mediate diverse physiological responses. dovepress.comresearchgate.net While glycopyrrolate is generally considered to have similar affinity for M1 to M5 receptors, research into its precise binding kinetics and functional selectivity at different receptor subtypes is ongoing. researchgate.netfda.govresearchgate.netnih.gov

Understanding the subtle differences in glycopyrrolate's interaction with specific receptor subtypes, particularly in the airways (M1, M2, and M3), can provide insights into its therapeutic effects and potential side effects. dovepress.comnih.gov For instance, M3 receptors on airway smooth muscle mediate bronchoconstriction, while M2 receptors on cholinergic nerve endings can inhibit acetylcholine release. dovepress.com Selective M1 and M3 receptor blockade is generally preferred in bronchodilation. dovepress.com

Advanced research using techniques like ligand binding studies and kinetic analyses helps to characterize glycopyrrolate's affinity and dissociation rates from different receptor subtypes. researchgate.netnih.gov This detailed understanding can potentially inform the development of future anticholinergic agents with enhanced receptor subtype specificity, aiming for improved therapeutic profiles with reduced off-target effects. researchgate.net

Q & A

Q. How can researchers validate this compound’s metabolite identification in hepatic microsome studies?

  • Methodological Answer : Combine high-resolution LC-MS/MS (Q-TOF) with 1H^1H-NMR to confirm metabolite structures. Use stable isotope-labeled this compound (e.g., 13C^{13}C-cyclopentyl) as an internal standard. Compare fragmentation patterns with synthetic reference metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyclopyramide
Reactant of Route 2
Reactant of Route 2
Glyclopyramide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.